

# Application Notes: Selecting and Utilizing Cell Lines for Invasin-Mediated Entry Studies

Author: BenchChem Technical Support Team. Date: December 2025



#### Introduction

**Invasin**, a 986-amino acid outer membrane protein from Yersinia species, is a key virulence factor that facilitates the entry of these bacteria into host cells. This process is initiated by the high-affinity binding of **invasin** to several members of the β1 integrin family of cell adhesion molecules on the host cell surface. The selection of an appropriate cell line is therefore critical for studying the molecular mechanisms of **invasin**-mediated bacterial uptake and for the development of potential therapeutic interventions. This document provides a detailed guide to suitable cell lines, experimental protocols, and the underlying signaling pathways.

## Recommended Cell Lines for Invasin-Mediated Entry

The primary determinant for a cell line's suitability for **invasin** studies is its surface expression level of  $\beta 1$  integrins. Cell lines with high levels of  $\beta 1$  integrins generally exhibit robust **invasin**-mediated uptake.

Table 1: Comparison of Cell Lines for **Invasin**-Mediated Entry



Cell Line	Origin	β1 Integrin Expression	Key Features & Consideration s	Reference
НЕр-2	Human epidermoid carcinoma, larynx	High	Adherent, easy to transfect. Widely used and well-characterized for invasin studies.	
СНО-β1	Chinese Hamster Ovary (transfected)	High (overexpressed)	Low endogenous β1 integrin expression in parental CHO cells makes the transfected line an excellent model for studying the specific role of β1 integrins.	
HeLa	Human cervical adenocarcinoma	Moderate to High	Adherent, robust, and widely available. Shows consistent invasin-mediated uptake.	
SW480	Human colon adenocarcinoma	High	Polarized epithelial cells, useful for studying entry across epithelial barriers.	·



MDCK	Madin-Darby Canine Kidney	Moderate	Can form polarized monolayers, making them suitable for studying bacterial translocation across epithelial layers.
COS-7	African green monkey kidney fibroblast-like	Moderate	Easy to transfect and suitable for overexpression studies of host factors.
NIH/3T3	Mouse embryonic fibroblast	Moderate	Good model for studying cytoskeletal rearrangements and signaling in a fibroblast context.

## Experimental Protocols Protocol 1: Bacterial Invasion Assay

This protocol details a quantitative method to assess the efficiency of **invasin**-mediated bacterial entry into a selected cell line.

#### Materials:

- Selected mammalian cell line (e.g., HEp-2)
- Yersinia pseudotuberculosis expressing invasin (or E. coli expressing cloned invasin)
- Dulbecco's Modified Eagle Medium (DMEM)



- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- Gentamicin
- Phosphate Buffered Saline (PBS)
- Triton X-100
- Tryptic Soy Broth (TSB) or Luria-Bertani (LB) broth
- Tryptic Soy Agar (TSA) or Luria-Bertani (LB) agar plates
- 24-well tissue culture plates

#### Procedure:

- Cell Culture:
  - One day prior to the assay, seed the selected cell line into 24-well plates at a density that will result in a confluent monolayer on the day of the experiment (e.g., 1 x 10<sup>5</sup> cells/well for HEp-2).
  - Incubate at 37°C in a 5% CO2 incubator.
- Bacterial Culture:
  - Inoculate a single colony of the invasin-expressing bacteria into TSB or LB broth.
  - Grow overnight at 26°C (for Yersinia) or 37°C (for E. coli) with shaking.
- Infection:
  - Wash the confluent cell monolayer twice with sterile PBS.
  - Replace the medium with 500 μL of pre-warmed, serum-free DMEM.
- Add the bacterial culture to the cells at a Multiplicity of Infection (MOI) of 10-100.



- Centrifuge the plate at 200 x g for 5 minutes to synchronize the infection.
- Incubate for 90 minutes at 37°C in a 5% CO2 incubator to allow for bacterial entry.
- Gentamicin Protection:
  - Aspirate the medium and wash the cells three times with PBS to remove non-adherent bacteria.
  - Add 500 μL of DMEM containing 100 μg/mL gentamicin to each well.
  - Incubate for 1 hour at 37°C to kill extracellular bacteria.
- Cell Lysis and Plating:
  - Wash the cells three times with PBS to remove the gentamicin.
  - $\circ$  Lyse the cells by adding 500  $\mu$ L of 1% Triton X-100 in PBS to each well and incubating for 10 minutes at room temperature.
  - Serially dilute the lysate in PBS and plate the dilutions onto TSA or LB agar plates.
  - Incubate the plates overnight at the appropriate temperature.
- · Quantification:
  - Count the number of Colony Forming Units (CFU) on the plates.
  - Calculate the percentage of internalized bacteria relative to the initial inoculum.

## Protocol 2: Immunofluorescence Staining of the Invasin-Induced Signaling Cascade

This protocol allows for the visualization of key signaling molecules recruited to the site of bacterial entry.

Materials:



- Cells grown on glass coverslips in a 24-well plate
- Invasin-expressing bacteria
- Paraformaldehyde (4%)
- Triton X-100 (0.1%)
- Bovine Serum Albumin (BSA)
- Primary antibodies (e.g., anti-phospho-FAK, anti-paxillin)
- Fluorescently labeled secondary antibodies
- DAPI (4',6-diamidino-2-phenylindole)
- · Mounting medium
- Fluorescence microscope

#### Procedure:

- · Infection:
  - Perform the infection as described in Protocol 1 (steps 1-3), using cells grown on coverslips.
- · Fixation and Permeabilization:
  - After the desired incubation time (e.g., 30 minutes), wash the cells with PBS.
  - Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
  - Wash three times with PBS.
  - Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
- Blocking and Staining:



- Wash three times with PBS.
- Block non-specific antibody binding by incubating with 1% BSA in PBS for 30 minutes.
- Incubate with the primary antibody (diluted in 1% BSA) for 1 hour at room temperature.
- Wash three times with PBS.
- Incubate with the fluorescently labeled secondary antibody (diluted in 1% BSA) for 1 hour in the dark.
- Wash three times with PBS.
- Mounting and Imaging:
  - Stain the nuclei with DAPI for 5 minutes.
  - Wash with PBS.
  - Mount the coverslips onto glass slides using a mounting medium.
  - Visualize the cells using a fluorescence microscope.

### **Signaling Pathways and Visualization**

**Invasin**-mediated entry triggers a signaling cascade that results in cytoskeletal rearrangements necessary for bacterial engulfment. This process is initiated by the clustering of  $\beta 1$  integrins upon binding to **invasin**.

## **Invasin-Mediated Signaling Cascade**

The binding of **invasin** to β1 integrins leads to the recruitment and activation of Focal Adhesion Kinase (FAK). Activated FAK, in turn, phosphorylates other downstream targets, including paxillin and p130Cas, leading to the activation of Rac1, a small GTPase. Rac1 activation stimulates actin polymerization via the Arp2/3 complex, resulting in the formation of membrane protrusions that engulf the bacterium.





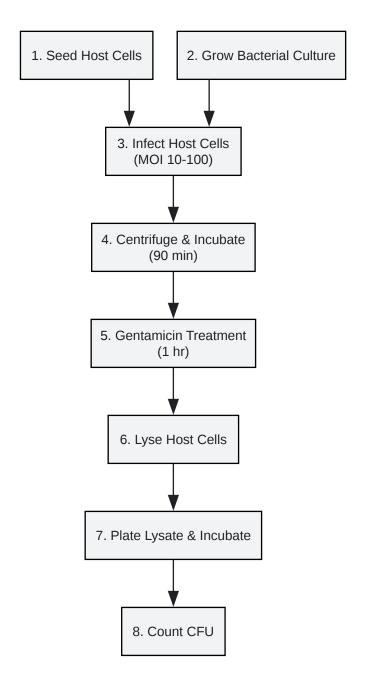
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Caption: Signaling pathway of invasin-mediated bacterial entry.

## **Experimental Workflow for Invasion Assay**

The following diagram outlines the key steps in a quantitative bacterial invasion assay.





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Caption: Workflow for a quantitative gentamicin protection assay.

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